N'-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide
Overview
Description
N’-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a hydrazone functional group, which is formed by the condensation of hydrazides with aldehydes or ketones. The structure of N’-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide includes a benzylidene moiety, a naphthyloxy group, and an acetohydrazide linkage, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-(2-naphthyloxy)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:
- Dissolve 2-hydroxybenzaldehyde and 2-(2-naphthyloxy)acetohydrazide in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash it with cold ethanol.
- Dry the product under reduced pressure to obtain N’-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide.
Industrial Production Methods
While specific industrial production methods for N’-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
N’-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes, receptors, or DNA. The hydrazone group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to inhibition or modulation of biological pathways. The naphthyloxy and benzylidene moieties may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N’-(2-hydroxybenzylidene)acetohydrazide: Lacks the naphthyloxy group, making it less complex.
2-(2-naphthyloxy)acetohydrazide: Lacks the benzylidene moiety, resulting in different chemical properties.
N’-(2-hydroxybenzylidene)-2-(2-phenoxy)acetohydrazide: Contains a phenoxy group instead of a naphthyloxy group, leading to variations in reactivity and applications.
Uniqueness
N’-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide is unique due to the presence of both the naphthyloxy and benzylidene moieties, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances the compound’s versatility and potential for various applications in scientific research.
Properties
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-naphthalen-2-yloxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-18-8-4-3-7-16(18)12-20-21-19(23)13-24-17-10-9-14-5-1-2-6-15(14)11-17/h1-12,22H,13H2,(H,21,23)/b20-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZHQJWPGXEZIG-UDWIEESQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN=CC3=CC=CC=C3O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)N/N=C/C3=CC=CC=C3O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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